molecular formula C12H10O3 B8501566 Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, 7-acetyl- CAS No. 77527-18-5

Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, 7-acetyl-

Cat. No. B8501566
Key on ui cas rn: 77527-18-5
M. Wt: 202.21 g/mol
InChI Key: TVAWDXKGAUYNRP-UHFFFAOYSA-N
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Patent
US04330554

Procedure details

A mixture of α-[(6-acetyl-2-methoxycarbonylphenyl)oxy]-γ-butyrolactone (3.5 g), 1,8-diazabicyclo[5,4,0]-7-undecene (0.14 g) and sodium chloride (1.1 g) in N,N-dimethylformamide (66.5 ml) was stirred at 150°-160° C. for 5 hours. The solvent was distilled off under reduced pressure and the residue was subjected to chromatography on silica gel. The fraction eluted with dichloromethane was recrystallized from CHCl3 -hexane to give 7-acetylspiro[benzo[b]furan-2(3H), 1'-cyclopropane]-3-one (0.22 g) as colorless needles melting at 114°-115° C.
Name
α-[(6-acetyl-2-methoxycarbonylphenyl)oxy]-γ-butyrolactone
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:9]([O:10][CH:11]2[CH2:16][CH2:15]OC2=O)=[C:8]([C:17]([O:19]C)=O)[CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].C1CCN2C(=NCCC2)CC1.[Cl-].[Na+]>CN(C)C=O>[C:1]([C:4]1[C:9]2[O:10][C:11]3([C:17](=[O:19])[C:8]=2[CH:7]=[CH:6][CH:5]=1)[CH2:16][CH2:15]3)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
α-[(6-acetyl-2-methoxycarbonylphenyl)oxy]-γ-butyrolactone
Quantity
3.5 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC(=C1OC1C(=O)OCC1)C(=O)OC
Name
Quantity
0.14 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
1.1 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
66.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 150°-160° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
The fraction eluted with dichloromethane
CUSTOM
Type
CUSTOM
Details
was recrystallized from CHCl3 -hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=CC2=C1OC1(CC1)C2=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: CALCULATEDPERCENTYIELD 8.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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